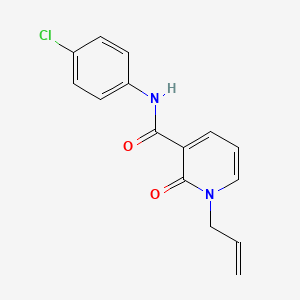

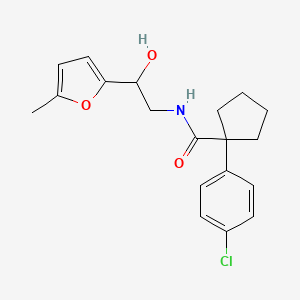

3-(4-Chloro-3-nitrophenyl)-1-(4-chlorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(4-Chloro-3-nitrophenyl)-1-(4-chlorophenyl)urea” is a urea derivative. Urea derivatives are often used in various fields such as medicine, agriculture, and materials due to their versatile properties .

Molecular Structure Analysis

The molecular structure of this compound would consist of two phenyl rings, one with a nitro group and a chlorine atom, and the other with just a chlorine atom, connected by a urea linkage .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the nitro group and the chlorine atoms in this compound would likely make it relatively polar and could affect its solubility in various solvents .Applications De Recherche Scientifique

Urea Biosensors

The development of urea biosensors highlights the critical role of detecting and quantifying urea concentration in various fields including healthcare and environmental monitoring. Urea biosensors utilize the enzyme urease as a bioreceptor element, incorporating advanced materials for enzyme immobilization to enhance the sensor's performance. These sensors are vital in diagnosing diseases related to abnormal urea levels and in monitoring urea concentration in environmental samples (Botewad et al., 2021).

Urease Inhibitors

Urease inhibitors have been studied for their potential applications in treating infections caused by urease-producing bacteria such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research in this area focuses on various chemical groups capable of inhibiting urease activity, highlighting the need for safer and more effective urease inhibitors in medical applications (Kosikowska & Berlicki, 2011).

Proteostasis Maintenance

4-Phenylbutyric acid (4-PBA) is used clinically to treat urea cycle disorders and has been explored for its capacity to act as a chemical chaperone. This substance helps prevent misfolded protein aggregation and alleviates endoplasmic reticulum stress, which is crucial in maintaining cellular proteostasis and potentially alleviating various pathologies (Kolb et al., 2015).

Nitrogen Fertilizer Efficiency

The application of urease inhibitors to urea-based fertilizers is a significant area of research aimed at reducing nitrogen loss through ammonia volatilization. This not only improves the efficiency of urea fertilizers but also minimizes environmental impacts. Compounds such as N-(n-butyl)thiophosphoric triamide (NBPT) are effective in retarding urea hydrolysis, thereby enhancing nitrogen use efficiency in agricultural applications (Bremner, 1995).

Hydrogen Carrier for Energy Supply

Urea has been explored as a potential hydrogen carrier for fuel cell power, due to its abundance, non-toxic nature, and ease of transport and storage. This application could represent a sustainable solution for future energy supplies, leveraging urea's properties for efficient hydrogen storage and transport (Rollinson et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O3/c14-8-1-3-9(4-2-8)16-13(19)17-10-5-6-11(15)12(7-10)18(20)21/h1-7H,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHYZWAMYFVJFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chloro-3-nitrophenyl)-N'-(4-chlorophenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2694017.png)

![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea](/img/structure/B2694020.png)

![Benzyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2694023.png)

![1-(4-chlorophenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2694026.png)

![tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B2694030.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2694032.png)

![4-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2694037.png)